3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-benzofuranol 6-acetate

Description

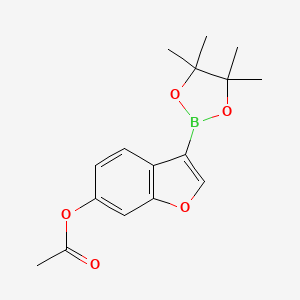

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-benzofuranol 6-acetate is a benzofuran-derived organoboron compound featuring a dioxaborolane group at the 3-position and an acetate ester at the 6-position of the benzofuran scaffold. This structure combines the aromatic benzofuran core—a motif prevalent in pharmaceuticals and materials science—with a boronate ester, enabling participation in Suzuki-Miyaura cross-coupling reactions (). The acetate group enhances lipophilicity and may act as a prodrug moiety, releasing the active phenol upon hydrolysis .

Properties

Molecular Formula |

C16H19BO5 |

|---|---|

Molecular Weight |

302.1 g/mol |

IUPAC Name |

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-6-yl] acetate |

InChI |

InChI=1S/C16H19BO5/c1-10(18)20-11-6-7-12-13(9-19-14(12)8-11)17-21-15(2,3)16(4,5)22-17/h6-9H,1-5H3 |

InChI Key |

SNAVZLVPNUDALH-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=COC3=C2C=CC(=C3)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-benzofuranol 6-acetate typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized via a palladium-catalyzed cyclization reaction.

Borylation: The introduction of the boronate ester group is achieved through a palladium-catalyzed borylation reaction. This step involves the use of bis(pinacolato)diboron as the boron source and a palladium catalyst.

Acetylation: The final step involves the acetylation of the hydroxyl group on the benzofuran ring using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-benzofuranol 6-acetate can undergo various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form a boronic acid.

Reduction: The acetate group can be reduced to a hydroxyl group.

Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Palladium catalysts and aryl halides.

Major Products

Oxidation: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-benzofuranol.

Reduction: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-benzofuranol.

Substitution: Various biaryl compounds depending on the aryl halide used.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-benzofuranol 6-acetate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.

Biology: Potential use in the development of fluorescent probes due to the benzofuran core.

Medicine: Investigated for its potential as a pharmacophore in drug design.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-benzofuranol 6-acetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications.

Comparison with Similar Compounds

Structural and Physical Properties

The target compound is compared to structurally related boronates and benzofuran derivatives (Table 1). Key differences arise from substituents, which influence molecular weight, polarity, and applications.

Table 1: Physical and Chemical Properties

*Estimated based on structural components.

- Lipophilicity: The acetate group in the target compound likely increases its LogP compared to phenolic analogs (). Pyridine (polar) and benzoic acid (ionizable) derivatives exhibit lower lipophilicity .

- Stability: Boronates are typically stored at 0–6°C (), suggesting thermal sensitivity. The acetate group may enhance stability compared to phenol, which is prone to oxidation .

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-benzofuranol 6-acetate is a chemical compound that has garnered attention due to its potential biological activities. This compound belongs to a class of boron-containing compounds known for their diverse applications in medicinal chemistry and organic synthesis. The unique structural features of this compound suggest possible interactions with biological systems that warrant detailed investigation.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula. Its structure includes a benzofuran moiety linked to a dioxaborolane group, which is known for its stability and reactivity in biological contexts.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H19B O5 |

| Molecular Weight | 285.12 g/mol |

| CAS Number | [To be determined] |

Antimicrobial Activity

Studies have indicated that boron-containing compounds exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains and fungi. The mechanism of action often involves disruption of microbial cell walls or interference with metabolic pathways.

Anticancer Potential

Research into the anticancer properties of boron compounds has revealed promising results. Compounds similar to this compound have shown activity in inhibiting tumor growth in vitro and in vivo. The proposed mechanisms include the induction of apoptosis in cancer cells and the inhibition of angiogenesis.

Case Studies and Research Findings

- Larvicidal Activity : A study evaluating the larvicidal effects of benzofuran derivatives indicated that certain structural modifications significantly enhance biological activity against mosquito larvae (Aedes aegypti). While specific data on the acetate derivative is limited, the structural similarity suggests potential effectiveness.

- Cytotoxicity Studies : Preliminary cytotoxicity tests on related benzofuran derivatives have demonstrated low toxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 µM. This suggests a favorable safety profile for further development .

- Mechanistic Insights : Investigations into the mechanisms of action reveal that these compounds may interact with specific cellular targets involved in apoptosis and cell cycle regulation. For example, studies have shown that similar compounds can modulate signaling pathways associated with cancer cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.